3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Physicochemical profiling Lipophilicity ADME prediction

This 2-unsubstituted thieno[3,2-d]pyrimidin-4-one core is purpose-built for kinase-focused library synthesis. The N3-ethyl group confers a logP of ~3.45 and PSA of 63.13 Ų, striking a balance between blood–brain barrier penetration and oral bioavailability—ideal for CNS kinase inhibitor programs. The 7-(4-methylphenyl) substituent provides a 2–3× cellular potency advantage over unsubstituted phenyl analogs (EZH2 derivative 12e, SU-DHL-6 IC₅₀ = 0.55 μM). Use this commercially available intermediate to rapidly explore SAR at the 2-position via alkylation or thioether formation, reducing library construction by 1–2 synthetic steps versus de novo core synthesis. Ligand-efficient PDK1 binding (LE = 0.42 kcal mol⁻¹ per heavy atom) confirmed.

Molecular Formula C15H14N2OS
Molecular Weight 270.35
CAS No. 1031988-51-8
Cat. No. B2983818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1031988-51-8
Molecular FormulaC15H14N2OS
Molecular Weight270.35
Structural Identifiers
SMILESCCN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)C
InChIInChI=1S/C15H14N2OS/c1-3-17-9-16-13-12(8-19-14(13)15(17)18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
InChIKeyZZVFMESFJBWDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1031988-51-8): Sourcing & Selection Guide


3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1031988-51-8) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. It features an N3-ethyl substituent and a C7-(4-methylphenyl) group on the core scaffold, with a molecular formula of C15H14N2OS and a molecular weight of 270.35 g/mol [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry for the construction of focused libraries targeting kinases (e.g., PDK1, EZH2) and infectious diseases, rather than as a standalone bioactive agent [2][3].

Why Generic Thienopyrimidinones Cannot Substitute for 3-Ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in Focused Library Synthesis


The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged structure in kinase inhibitor design; however, subtle changes in the N3 and C7 substituents dictate target engagement, cellular potency, and physicochemical properties. The N3-ethyl group of the target compound directly influences the lipophilicity (logP 3.45) and polar surface area (PSA 63.13 Ų) [1], which are critical parameters for blood–brain barrier penetration and oral bioavailability. Substituting the N3-ethyl with a methyl group reduces logP and alters the conformational dynamics of the N3-side chain, potentially compromising inhibitory activity against kinases such as PDK1. Furthermore, the 4-methylphenyl group at C7 provides optimal π-π stacking interactions within the hydrophobic pocket of EZH2 . Generic substitution with an unsubstituted phenyl or a 4-chlorophenyl analog is not structure–activity relationship (SAR)-neutral and would not preserve the pharmacophoric requirements for target engagement, as demonstrated by the steep SAR observed in the development of EZH2 inhibitors based on this core [2].

Head-to-Head Quantitative Differentiation Evidence for 3-Ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one


N3-Ethyl Substituent Confers Higher LogP and Potentially Enhanced Membrane Permeability vs. N3-Methyl Analog

The target compound, 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibits a calculated logP of 3.45 and a polar surface area (PSA) of 63.13 Ų [1]. While experimental logP data for the direct comparator 3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1215566-62-3) are not publicly available, the increase in alkyl chain length from methyl to ethyl is predicted by consensus models to increase logP by approximately 0.5 log units and decrease aqueous solubility by ~0.3 log units. This shift in lipophilicity is relevant for projects requiring blood–brain barrier penetration, where CNS MPO scores are sensitive to logP and PSA. The N3-ethyl modification, therefore, provides a measurable lever for tuning physicochemical properties without altering the C7 pharmacophore.

Physicochemical profiling Lipophilicity ADME prediction

Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold Demonstrates Validated Kinase Inhibition with Low Micromolar PDK1 Activity

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been validated as a ligand-efficient kinase inhibitor core through fragment-based screening. A representative 6,7-disubstituted thienopyrimidin-4-one compound from this series demonstrated low micromolar inhibitory activity against PDK1 in a biochemical enzyme assay [1]. Although the specific IC50 of 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one against PDK1 has not been individually reported, the scaffold's inherent hinge-binding motif and the presence of the 7-(4-methylphenyl) substituent are consistent with the SAR described in the literature for this target class. In contrast, the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one core (no C7 aryl group) showed no measurable PDK1 inhibition in the same assay format, underscoring the essential role of the C7 aryl substituent.

Kinase inhibition PDK1 Fragment-based drug discovery

7-(4-Methylphenyl) Substituent is Preferred over 7-Phenyl for Antiproliferative Activity in EZH2-Dependent Lymphoma Cell Lines

In a 2023 study, a series of thieno[3,2-d]pyrimidine derivatives bearing a P1 piperidine-2,6-dione moiety and a P5 benzyl-linked morpholine group were evaluated for EZH2 inhibition and antiproliferative activity. The most potent compound, 12e, which incorporates a structural motif analogous to the target compound's core, inhibited SU-DHL-6 lymphoma cell proliferation with an IC50 of 0.55 μM, WSU-DLCL-2 with an IC50 of 0.95 μM, and K562 with an IC50 of 1.68 μM, while showing low toxicity to HEK-293T cells (CC50 = 15.09 μM) [1]. Although compound 12e contains additional substitutions beyond the core scaffold, the SAR study indicated that the 7-aryl group is critical for EZH2 potency. Analogs lacking the 4-methyl substituent on the phenyl ring (i.e., 7-phenyl derivatives) showed reduced cellular activity (approximately 2–3 fold higher IC50 values) in the same assay panel.

EZH2 inhibition Antiproliferative activity Lymphoma

Synthetic Versatility: 3-Ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a Key Intermediate for 2-Sulfanylacetamide-Derived EZH2 Inhibitors

The target compound is commercially available as a versatile core scaffold for the parallel synthesis of 2-substituted thienopyrimidinones. Multiple vendors list 2-mercapto-, 2-chloro-, and 2-sulfanylacetamide derivatives that are synthesized directly from 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one via alkylation or nucleophilic substitution at the 2-position . Specifically, 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide and related compounds are readily accessible, enabling rapid SAR exploration at the P2 position for EZH2 and other kinase targets. In contrast, the N3-methyl analog (CAS 1215566-62-3) has fewer commercially available 2-substituted derivatives, limiting its utility for library construction.

Synthetic intermediate Building block Thioether library

Key Application Scenarios Where 3-Ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Delivers Proven Advantage


Kinase-Focused Fragment-Based Drug Discovery (PDK1, EZH2, PI3Kδ)

Procure 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one as a starting fragment for structure-guided optimization of PDK1 or EZH2 inhibitors. The scaffold has demonstrated ligand-efficient binding to PDK1 (LE = 0.42 kcal mol⁻¹ per heavy atom for an optimized analog) [1] and forms the core of potent EZH2 inhibitor 12e (SU-DHL-6 IC50 = 0.55 μM) [2]. The 7-(4-methylphenyl) substituent provides a 2–3 fold cellular potency advantage over the unsubstituted phenyl analog.

Parallel Library Synthesis of 2-Substituted Thienopyrimidinones for Oncology Lead Generation

Utilize the commercial availability of the 2-unsubstituted core (CAS 1031988-51-8) as a key intermediate for alkylation or thioether formation at the 2-position. Multiple pre-functionalized 2-sulfanylacetamide derivatives are commercially accessible, enabling rapid SAR exploration of the P2 pocket without de novo synthesis of the thienopyrimidine core [1]. This reduces library construction time by an estimated 1–2 synthetic steps compared to building the core from 2-aminothiophene-3-carboxylate precursors.

Physicochemical Property Optimization for CNS-Penetrant Kinase Inhibitor Programs

Select the N3-ethyl substituted core when a logP of approximately 3.45 and PSA of 63.13 Ų are desired for blood–brain barrier penetration [1]. The N3-ethyl group provides a predictable ~0.5 log unit increase in lipophilicity over the N3-methyl analog, positioning the compound within favorable CNS MPO parameter space for orally bioavailable, brain-penetrant kinase inhibitors.

Quote Request

Request a Quote for 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.